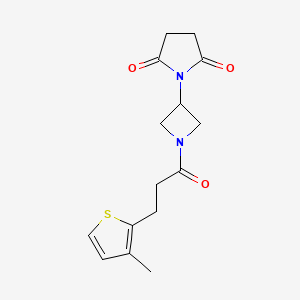

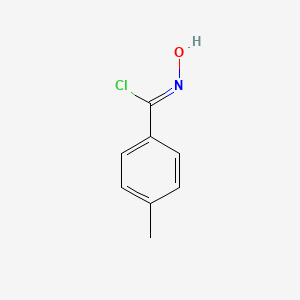

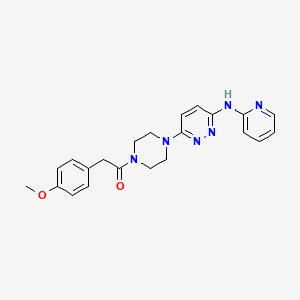

![molecular formula C16H13N3O3S B2392006 Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate CAS No. 950248-43-8](/img/structure/B2392006.png)

Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate (BTDCB) is a novel compound with a diverse range of applications in various fields of research and industry. It contains a benzo[d][1,2,3]thiadiazole core, which is a bicyclic aromatic chemical composed of a benzene ring fused to a 1,2,3-thiadiazole .

Molecular Structure Analysis

The benzo[d][1,2,3]thiadiazole core is planar, with multiple bond character indicated by N-N and S-N distances of 128 and 171 picometers, respectively . The aromaticity of the molecule is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Benzo[d][1,2,3]thiadiazole is less nucleophilic than naphthalene, and its nitration is slow . Many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents .Physical And Chemical Properties Analysis

The benzo[d][1,2,3]thiadiazole core is a colorless solid, soluble in organic solvents . It has a molar mass of 136.17 g·mol −1, a density of 1.499 g/cm 3, a melting point of 36–37 °C, and a boiling point of 220.5 °C .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of related benzo[d][1,2,3]thiadiazole derivatives involves substitution, esterification, diazotization, and reduction processes. These methods are fundamental for producing various compounds with potential applications in medicinal chemistry and materials science. For example, Ethyl benzo[d][1,2,3] thiadiazole-7-carboxylate was synthesized from 2-chloro-3, 5-dinitro-benzoic acid, showcasing the versatility of benzo[d][1,2,3]thiadiazole derivatives in synthetic chemistry (Bian Qinghua, 2005).

Chemical Reactions and Modifications : Compounds similar to Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate serve as intermediates for further chemical modifications, leading to the creation of a wide range of products with enhanced properties. For instance, the reaction of carboxylic acid with triphenyl phosphine and diethyl azodicarboxylate has been utilized to form corresponding esters, demonstrating the chemical versatility of these compounds (O. Mitsunobu & M. Yamada, 1967).

Applications in Materials Science

Organic Semiconductors : Benzo[d][1,2,3]thiadiazole derivatives, including structures similar to this compound, have been employed in the development of organic semiconductors. These compounds are used for applications in transistors, solar cells, photodetectors, and thermoelectrics. The introduction of isomers like isoBT and its fluorinated derivatives into copolymers with tetrathiophene has shown to enable high-performance optoelectronic semiconductors, indicating the potential of such derivatives in electronic devices (Zhihua Chen et al., 2016).

Biological and Medicinal Applications

Antimicrobial and Anticancer Activities : While direct applications of this compound in biological contexts were not highlighted, related compounds have shown promising antimicrobial and anticancer activities. For instance, new quinazolines with potential antimicrobial properties have been synthesized, showcasing the broad applicability of thiadiazole derivatives in drug development (N. Desai et al., 2007).

特性

IUPAC Name |

ethyl 3-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-4-3-5-12(8-11)17-15(20)10-6-7-13-14(9-10)23-19-18-13/h3-9H,2H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHPYMQFBKBRII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=NS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile](/img/structure/B2391924.png)

![N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2391931.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2391936.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine](/img/structure/B2391937.png)

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)